Cato Laurencin contributions to tissue engineering
Cato Laurencin contributions to tissue engineering
A Comprehensive Technical Guide to Dr. Cato Laurencin's Contributions in Tissue Engineering
Authored for Researchers, Scientists, and Drug Development Professionals
Dr. Cato T. Laurencin, a distinguished University Professor at the University of Connecticut, is a pioneering figure in the field of regenerative engineering, a discipline he is credited with founding.[1][2] His extensive work has led to groundbreaking advancements in the regeneration of musculoskeletal tissues, including bone, ligaments, and tendons. This technical guide provides an in-depth overview of his core contributions, focusing on polymer-ceramic composites for bone regeneration, bioengineered scaffolds for anterior cruciate ligament (ACL) and rotator cuff repair, and the strategic use of growth factors to guide tissue development.
Dr. Laurencin's research has significantly advanced the development of synthetic bone graft substitutes by creating composite materials that mimic the structure and function of natural bone.[3] Bone is a natural composite of organic collagen and inorganic hydroxyapatite. Laurencin's approach involves combining biodegradable polymers with bioactive ceramics to create scaffolds that are both osteoconductive and possess the necessary mechanical properties for bone regeneration.[4]
A key innovation in this area is the development of a composite system using poly(lactide-co-glycolide) (PLGA) and hydroxyapatite (HA).[1] This system is designed to be biodegradable, biocompatible, and to support bone growth.
Quantitative Data: Mechanical Properties of PLGA/HA Scaffolds
The mechanical strength of these polymer-ceramic matrices is comparable to that of cancellous bone. The inclusion of hydroxyapatite significantly enhances the elastic modulus of the polymer scaffold, although this effect diminishes as the polymer degrades over time.
| Scaffold Composition | Initial Elastic Modulus (MPa) | Elastic Modulus after 6 weeks degradation (MPa) |
| Pure PLGA | 293 | ~10 |
| 50% HA / 50% PLGA | 1459 | ~10 |
| Data sourced from U.S. Patent 5,766,618.[1] |
Experimental Protocol: Fabrication of Porous PLGA/HA Scaffolds
This protocol describes a method for creating three-dimensional macroporous polymer-ceramic composite matrices for bone graft applications.
Materials:
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Poly(lactide-co-glycolide) (PLGA)
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Hydroxyapatite (HA) particles
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Phosphate buffer (pH 7.4)
Methodology:
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A mixture of PLGA and HA is prepared. A preferred embodiment uses a 50:50 ratio by weight.
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The composite mixture is processed to create a three-dimensional macroporous structure with irregular pores ranging from 100 to 250 microns in size.
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The resulting scaffold can be used as a bone graft or implant material.
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For degradation studies, the composites are submerged in a phosphate buffer at pH 7.4 for a period of six weeks to simulate physiological conditions.[1]
Bioengineered Scaffolds for Anterior Cruciate Ligament (ACL) Regeneration
Tears of the anterior cruciate ligament (ACL) are common injuries that often require surgical intervention. Dr. Laurencin and his team have developed a novel approach to ACL regeneration using a bioengineered, biodegradable, braided scaffold.[5][6] This work was recognized by National Geographic as one of the "100 Scientific Discoveries that Changed the World".[5] The "Laurencin-Cooper ligament" or "L-C Ligament" is a key invention in this area.[7]
The scaffold is designed to be biocompatible and to degrade over time, allowing for the regeneration of new ligament tissue.[5] Studies in animal models have demonstrated the promotion of new blood vessel and collagen growth within 12 weeks of implantation.[6]
Quantitative Data: Properties of PLLA Braided Scaffolds for ACL Regeneration
The selection of the polymer is critical for the scaffold's performance. In vitro studies have compared polyglycolic acid (PGA), poly-L-lactic acid (PLLA), and polylactic-co-glycolic acid (PLAGA). While PGA initially showed the highest tensile strength, its rapid degradation was detrimental to long-term cell viability.[2] PLLA-based scaffolds demonstrated superior maintenance of structural and mechanical integrity over time.[2]
| Property | Value |
| Polymer | Poly-L-lactic acid (PLLA) |
| Initial Tensile Strength at Failure | 332 ± 20 N |
| Initial Modulus at Failure | 354 ± 68 MPa |
| Porosity | 58 ± 9% |
| Mode Pore Diameter | 183 ± 83 μm |
| Data from in vivo rabbit model study published in PNAS.[8] |
Experimental Protocol: In Vivo Rabbit Model for ACL Reconstruction
This protocol outlines the methodology for evaluating a cell-seeded, tissue-engineered ligament replacement in a rabbit model.
Scaffold Preparation and Cell Seeding:
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A three-dimensional braided scaffold is fabricated from poly(L-lactic acid) (PLLA).
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Primary rabbit ACL cells are isolated and cultured.
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The PLLA scaffolds are seeded with 3 million ACL cells (passage 4).
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The seeded scaffolds are incubated at 37°C with 5% CO2 and 95% humidity for 2 days prior to implantation.[8]
Surgical Implantation:
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New Zealand White rabbits are used as the animal model.
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The native ACL is resected, and the tissue-engineered ligament (TEL) is implanted. Both unseeded and seeded scaffolds are used for comparison.
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The contralateral leg serves as a control for each animal.[8]
Post-operative Evaluation:
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At 4 and 12 weeks post-surgery, the reconstructed ligaments are harvested.
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Mechanical testing is performed on the harvested ligaments (n=6).
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Histological analysis is conducted to assess tissue regeneration, cell infiltration, and vascularization (n=3).[8]
Logical Relationship: The L-C Ligament Design and Regeneration Process
The L-C Ligament is a prime example of "material inductivity," where the material itself guides tissue regeneration.[9]
Caption: Workflow of ACL regeneration using the L-C Ligament.
Graphene-Polymer Matrix for Rotator Cuff Repair
Rotator cuff tears are a common and challenging clinical problem, often associated with muscle degeneration and fatty infiltration, which contribute to high rates of re-tear after surgery.[10] Dr. Laurencin's group has developed an innovative solution using an electroconductive matrix composed of graphene nanoplatelets (GnPs) and aligned poly(l-lactic acid) (PLLA) nanofibers.[11]
This graphene-based matrix addresses the critical issue of muscle atrophy and fat accumulation by promoting myogenesis (muscle formation) and suppressing adipogenesis (fat formation).[11][12]
Experimental Protocol: Fabrication and In Vitro Evaluation of Graphene-Polymer Nanofibrous Scaffolds
This protocol details the fabrication of the graphene-polymer matrix and its initial in vitro testing.
Scaffold Fabrication:
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Graphene nanoplatelets are incorporated into a solution of poly(l-lactic acid) (PLLA).
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An aligned nanofibrous structure is fabricated using the electrospinning method. This process creates a mesh with oriented fibers that can guide cell growth.[12]
In Vitro Myogenesis Assay:
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Myoblasts (muscle precursor cells) are seeded onto the graphene-PLLA nanofibrous mesh in a petri dish.
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The cells are cultured, and their alignment along the nanofiber direction is observed.
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Myotube formation (the precursor to muscle fibers) is assessed. The graphene-polymer matrix has been shown to significantly increase myotube formation.[11][12]
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Intracellular calcium ion levels in myoblasts are measured, as they are correlated with enhanced myotube formation.[12]
In Vitro Adipogenesis Assay:
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Adipose-derived stem cells are cultured on the graphene-PLLA matrix in an adipogenic differentiation medium.
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The suppression of fat formation is evaluated. The GnP matrix has been shown to suppress adipogenesis in these cells.[11]
Signaling Pathway: Role of Graphene in Muscle Regeneration
The electroconductive properties of graphene play a crucial role in promoting myogenesis and inhibiting adipogenesis.
Caption: Graphene's dual role in promoting muscle and inhibiting fat.
Growth Factor-Mediated Tissue Regeneration
Dr. Laurencin's work also emphasizes the use of signaling molecules, such as growth factors, to direct the fate of stem cells for musculoskeletal regeneration. A notable example is the use of Fibroblast Growth Factor 8 (FGF-8).
FGF-8 plays a significant role in limb development and regeneration in certain species.[13] Research from Dr. Laurencin's institute has demonstrated that FGF-8b can enhance the differentiation of mesenchymal stem cells (MSCs) into muscle cells while suppressing their differentiation into fat cells, making it a promising therapeutic agent for rotator cuff injuries.[14][15]
Experimental Protocol: Differentiation of Mesenchymal Stem Cells with FGF-8b
This protocol describes the in vitro differentiation of MSCs using FGF-8b.
Cell Culture and Differentiation:
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Rat adipose-derived stem cells (ADSCs) and muscle progenitor cells (MPCs) are isolated and cultured in a standard growth medium.
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For differentiation studies, cells are cultured in various differentiation media (e.g., myogenic, adipogenic, chondrogenic) with or without the supplementation of FGF-8b.[16]
Analysis:
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Cell proliferation is assessed in the different culture conditions. FGF-8b has been shown to induce robust proliferation.
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Gene expression analysis is performed to identify the upregulation of genes related to limb development in ADSCs treated with FGF-8b.
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The degree of differentiation into various lineages is quantified. FGF-8b has been found to enhance chondrogenic and myogenic differentiation and suppress adipogenic differentiation.[16]
Signaling Pathway: FGF-8b in Mesenchymal Stem Cell Fate Determination
FGF-8b influences multiple signaling pathways to control the differentiation of MSCs.
Caption: FGF-8b's influence on mesenchymal stem cell fate.
References
- 1. US5766618A - Polymeric-hydroxyapatite bone composite - Google Patents [patents.google.com]
- 2. Anterior cruciate ligament regeneration using braided biodegradable scaffolds: in vitro optimization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academyforlife.va [academyforlife.va]
- 5. sites.rutgers.edu [sites.rutgers.edu]
- 6. National Geographic Cites Work by UConn's Laurencin Among 'Scientific Discoveries that Changed the World' - UConn Today [today.uconn.edu]
- 7. Bioengineered ACL Developed by UConn Physician-Scientist Wins U.S. Patent - UConn Today [today.uconn.edu]
- 8. pnas.org [pnas.org]
- 9. youtube.com [youtube.com]
- 10. Professor Laurencin Publishes Breakthrough Report on Rotator Cuff Regeneration Treatment - UConn Today [today.uconn.edu]
- 11. Muscle degeneration in chronic massive rotator cuff tears of the shoulder: Addressing the real problem using a graphene matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ceramics.org [ceramics.org]
- 13. mdpi.com [mdpi.com]
- 14. uconn.flintbox.com [uconn.flintbox.com]
- 15. Fibroblast growth factor 8b (FGF-8b) enhances myogenesis and inhibits adipogenesis in rotator cuff muscle cell populations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Control of mesenchymal cell fate via application of FGF-8b in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
